Villosol Demonstrates Potent and Selective AKT1 Binding via In Silico Screening
In a virtual screening campaign against the IMPPAT database, Villosol was identified as a potent and selective AKT1 inhibitor, advancing to the final selection of two compounds out of an initial pool of 30 natural compounds with appreciable AKT1 affinity [1]. The study provides a quantitative basis for its selectivity, showing a stable binding mode throughout 100 ns of molecular dynamics simulations, a characteristic not shared by the majority of the initially screened compounds [1].
| Evidence Dimension | AKT1 Inhibitor Potency and Selectivity |
|---|---|
| Target Compound Data | Villosol selected as a potent and selective AKT1 inhibitor; stable complex with AKT1 observed over 100 ns MD simulation. |
| Comparator Or Baseline | Tuberosin (co-selected) and 28 other natural compounds that were not selected after rigorous ADMET, PAINS, and binding affinity filtering. |
| Quantified Difference | Villosol and Tuberosin were the final two compounds selected from an initial pool of 30. The vast majority of screened compounds failed to meet the stringent selectivity and stability criteria. |
| Conditions | Virtual screening using the IMPPAT database; filters included ADMET, PAINS, PASS, and molecular docking; validation by 100 ns all-atom molecular dynamics simulation. |
Why This Matters
This evidence is critical for procurement in oncology research as it distinguishes Villosol from the vast majority of structurally related natural products, providing a verified starting point for AKT1-targeted studies where experimental validation would otherwise require screening hundreds of compounds.
- [1] Adnan M, Jairajpuri DS, Chaddha M, Khan MS, Yadav DK, Mohammad T, et al. Discovering Tuberosin and Villosol as Potent and Selective Inhibitors of AKT1 for Therapeutic Targeting of Oral Squamous Cell Carcinoma. Journal of Personalized Medicine. 2022;12(7):1083. View Source
